molecular formula C18H26N6OS B2637666 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034518-06-2

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2637666
CAS RN: 2034518-06-2
M. Wt: 374.51
InChI Key: JNXRNUKILKPTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H26N6OS and its molecular weight is 374.51. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumoral Applications

One research focus is on the synthesis of analogues with potential antitumoral applications. The synthesis of glycosides, where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, is explored for their anti-tumor properties. These compounds were synthesized by reacting sugars with trimethyl-triazinylammonium salts, aiming to produce cytotoxic compounds (Bagga, Dua, Williams, & Simmonds, 1997).

Nucleic Acid Binding Agents

The synthesis of dicationic diaryltriazines as nucleic acid binding agents represents another application. These compounds have shown to bind strongly to DNA model sequences and inhibit topoisomerase II, highlighting their potential as therapeutic agents (Spychała et al., 1994).

Catalysis and Organocatalysts

The chemistry of 2-amino-1,3,5-triazines has been investigated for the development of chiral thiourea organocatalysts. These compounds are prepared using bulky alkyl substituents and have been explored for their role in forming extended hydrogen-bond networks, which is crucial for their catalytic activities (Xiao, Pöthig, & Hintermann, 2015).

Attachment of Sugar Residues to Cytotoxic 1,3,5-Triazines

Research into methods for attaching sugar residues to cytotoxic 1,3,5-triazines aims to modify their properties for specific applications, such as enhanced solubility or targeted delivery mechanisms (Simmonds & Stevens, 1982).

Antimicrobial Agents

The development of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which have shown potent antibacterial efficacies against various bacterial strains, demonstrates the versatility of triazine derivatives in designing antimicrobial agents (Mekky & Sanad, 2020).

Polycondensation and Prodrug Synthesis

The synthesis of bi-functional melamine derivatives and their polycondensates offers insights into the use of triazine derivatives in polymer science and as potential prodrugs, enhancing the delivery of active pharmaceutical ingredients (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-23(2)16-20-14(21-17(22-16)24(3)4)12-19-15(25)18(9-5-6-10-18)13-8-7-11-26-13/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXRNUKILKPTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CCCC2)C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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